1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide
Description
Properties
CAS No. |
138524-14-8 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-12-9-7-11(8-10-12)19-14-6-4-3-5-13(14)18-16(19)15(17)20/h3-10H,2H2,1H3,(H2,17,20) |
InChI Key |
GUOAKISRDJCISJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The condensation method typically involves dissolving o-phenylenediamine and 4-ethoxybenzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the benzimidazole ring.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is increasingly popular due to its efficiency. In this method, the reactants are mixed in a solvent (like DMF) and irradiated using microwave energy. This process reduces the reaction time significantly (often to minutes) and increases yields due to better energy distribution throughout the mixture.
Sonication
Sonication employs ultrasonic waves to promote chemical reactions. In this method, a mixture of o-phenylenediamine and 4-ethoxybenzaldehyde is placed in water with ammonium nickel sulfate as a catalyst. The sonication process allows for lower temperatures and shorter reaction times while achieving high purity products.
After synthesis, purification is crucial to obtain high-purity compounds. Common techniques include:
Recrystallization : This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly so that pure crystals form.
Column Chromatography : A widely used technique for separating compounds based on their affinities for stationary and mobile phases.
Table 2: Purification Techniques
| Technique | Description | Efficiency (%) |
|---|---|---|
| Recrystallization | Dissolving in hot solvent, cooling slowly | High |
| Column Chromatography | Separation based on polarity | Moderate to High |
The preparation of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide can be efficiently achieved through various methods, each with its advantages regarding yield and purity. The choice of method may depend on available resources, desired purity levels, and specific application requirements in research or pharmaceutical development.
Patent WO2013150545A2 - Process for the preparation of benzimidazole derivatives.
- Vulcan Chemical Product Data - Synthesis methods for benzimidazole derivatives.
- Journal of Pharmaceutical Sciences - Synthesis and Biological Activity of Benzimidazole Derivatives.
- J-Pesticides - Synthesis procedures for novel benzimidazole derivatives.
- SciELO - Sonicated assisted synthesis techniques for benzimidazoles.
- Patent WO2015005615A1 - Method for preparation of benzimidazole derivatives.
Chemical Reactions Analysis
Alkylation and Carboxamide Functionalization
The carboxamide group is introduced via N-alkylation or condensation with thiosemicarbazide :
-
Method A : Reaction of the benzimidazole intermediate with thiosemicarbazide in ethanol under reflux, yielding 75% after recrystallization .
-
Method B : Microwave-assisted coupling with substituted amides (e.g., formamide) in HCl, achieving 95% yield in 40 minutes .
Key Spectral Data :
Catalytic and Solvent Effects
-
Catalysts : NH₄Cl outperforms NH₄F, NH₄NO₃, and (NH₄)₂CO₃, achieving 94% yield in CHCl₃ .
-
Solvents : DMF and DMSO enhance electrophilicity of carbonyl groups, facilitating cyclization .
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CHCl₃ | 4.8 | 94 |
| DMF | 36.7 | 82 |
| EtOH | 24.3 | 75 |
Mechanistic Insights
-
Acid Role : HCl protonates the carbonyl oxygen of aldehydes/amides, increasing electrophilicity for nucleophilic attack by o-phenylenediamine .
-
Cyclization : Intramolecular dehydration forms the benzimidazole ring, with Na₂S₂O₄ acting as a reducing agent in DMSO .
Purification and Characterization
Scientific Research Applications
Biological Activities
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Potential
Research indicates that 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrate its efficacy against various cancer cell lines, including breast and lung cancer.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.
Table 1: Biological Activities of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide
Case Study 1: Anticancer Evaluation
In a study published in Journal of Pharmaceutical Sciences, researchers synthesized 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide and evaluated its anticancer properties against several cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with notable effects on apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide with structurally related benzimidazole derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity Electron-Donating Groups (e.g., Ethoxy, Methoxy): The 4-ethoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to non-polar analogs like 2-(4-chlorophenyl)-1-phenyl derivatives . Halogen Substituents (e.g., Chloro, Bromo): Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit stronger target binding via hydrophobic and halogen-bonding interactions, but may suffer from higher toxicity risks.
Carboxamide vs. Ester/Carboxylate Groups
- Carboxamide-containing compounds (e.g., GPI 15427 , renin inhibitor ) often show enzyme inhibitory activity due to hydrogen-bonding interactions with catalytic residues. In contrast, ester derivatives (e.g., ethyl carboxylates in ) are typically prodrugs designed to improve bioavailability.
Pharmacokinetic Considerations
- The 4-methoxybutyl and morpholine-piperidine moieties in the renin inhibitor facilitate blood-brain barrier penetration, a property absent in the target compound’s ethoxyphenyl group.
- Hydroxyethyl substituents (e.g., ) improve aqueous solubility but may reduce metabolic stability due to oxidation susceptibility.
Therapeutic Applications Anticancer Activity: 2-(3,4-Dimethoxyphenyl) analogs and halogenated derivatives show broad-spectrum anticancer effects, likely via DNA intercalation or topoisomerase inhibition.
Structural Insights from Crystallography
- Benzimidazole derivatives (e.g., ) often adopt planar conformations, enabling π-π stacking with aromatic residues in target proteins.
Biological Activity
1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including anticancer, antimicrobial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide can be represented as follows:
This structure features a benzimidazole core with an ethoxyphenyl substituent and a carboxamide group, which are critical for its biological activity.
Benzimidazole derivatives, including 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide, exert their biological effects through various mechanisms:
- Inhibition of DNA Topoisomerases : These compounds can interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication. This mechanism is particularly relevant in anticancer activity, as it leads to apoptosis in cancer cells .
- Antimicrobial Activity : Benzimidazoles have shown significant antibacterial and antifungal properties. The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective against a range of pathogens .
- Induction of Apoptosis : Studies indicate that benzimidazoles can induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .
Anticancer Activity
The anticancer potential of 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide was evaluated against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. A study reported that derivatives with similar structures exhibited IC50 values ranging from 10 μM to 25 μM against various cancer types .
Antimicrobial Activity
The antimicrobial efficacy was assessed using standard protocols against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate moderate to high antibacterial and antifungal activity, suggesting potential use in treating infections .
Case Studies
Several studies have highlighted the biological activities of benzimidazole derivatives:
- Anticancer Study : A derivative similar to 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide was tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through topoisomerase inhibition .
- Antimicrobial Efficacy : In a comparative study, various benzimidazole derivatives were tested against resistant strains of bacteria. The results indicated that compounds with enhanced lipophilicity exhibited better penetration and higher antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted aniline derivatives and carboxylic acid intermediates. For example, analogous benzimidazole carboxamides are synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. Key steps include the formation of the benzimidazole core followed by carboxamide functionalization. Solvent choice (e.g., DMSO or ethanol) and temperature control are critical to avoid side reactions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and benzimidazole protons.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, with mobile phases optimized for polar carboxamide derivatives.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS in positive ion mode) .
Advanced Research Questions
Q. How does the ethoxyphenyl substituent influence the compound’s binding affinity to target proteins?
- Methodological Answer : The ethoxy group (-OCH₂CH₃) enhances lipophilicity, potentially improving membrane permeability. Comparative studies with halogenated (e.g., 4-bromophenyl in ) or methoxy-substituted analogs (e.g., ) can reveal steric and electronic effects on binding. Computational docking (using software like AutoDock Vina) paired with isothermal titration calorimetry (ITC) quantifies affinity differences. For instance, bulkier substituents may reduce fit in hydrophobic binding pockets .
Q. What are the challenges in crystallizing benzimidazole derivatives, and how are they addressed?
- Methodological Answer : Benzimidazoles often form polymorphs due to hydrogen bonding and π-π stacking. Strategies include:
- Solvent Screening : Using mixed solvents (e.g., ethanol/water) to slow crystallization.
- Temperature Gradients : Gradual cooling from saturated solutions to promote single-crystal growth.
- X-ray Diffraction : Monoclinic systems (e.g., P2₁/c space group) are common, with unit cell parameters refined using programs like SHELX .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols include:
- Dose-Response Curves : IC₅₀ values should be validated across ≥3 independent experiments.
- Positive Controls : Use established inhibitors (e.g., renin inhibitors for angiotensin-related targets ).
- Meta-Analysis : Cross-reference data with structural analogs (e.g., anticancer benzimidazoles in ).
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
